

Structural Relationship of Piperidylthiambutene and Fentanyl: A Comparative Analysis

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Compound of Interest

Compound Name: *Piperidylthiambutene Hydrochloride*
Cat. No.: *B15578893*

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A detailed examination of the chemical structures of Piperidylthiambutene and fentanyl reveals that they are not structurally related, belonging to distinct chemical classes of synthetic opioids. While both compounds act as opioid receptor agonists, their molecular architectures differ significantly. Fentanyl is a classic example of a 4-anilidopiperidine, whereas Piperidylthiambutene is classified as a thiambutene, characterized by a dithienylbutenylamine backbone.

Piperidylthiambutene, a synthetic opioid analgesic, is structurally distinct from fentanyl and its analogues.^{[1][2]} Fentanyl, first synthesized in 1959, is a potent synthetic opioid of the phenylpiperidine class.^{[3][4]} The core of the fentanyl molecule is a piperidine ring substituted at the 4-position with an anilino group and at the 1-position with a phenethyl group.^{[4][5]} In contrast, Piperidylthiambutene's structure is defined by a 4,4-di-(2-thienyl)-3-butenyl chain attached to a piperidine ring.^{[1][6]}

The primary distinction lies in the central scaffold of each molecule. Fentanyl's activity is intrinsically linked to its rigid 4-anilidopiperidine core. Conversely, Piperidylthiambutene is an open-chain compound, lacking the anilide moiety and featuring two thiophene rings, which are sulfur-containing aromatic rings, a feature absent in fentanyl.

Comparative Structural and Pharmacological Data

Feature	Piperidylthiambutene	Fentanyl
Chemical Class	Thiambutene	4-Anilidopiperidine
Core Structure	Dithienylbutenylamine	4-Anilidopiperidine
Key Functional Groups	Two thiophene rings, tertiary amine within a piperidine ring	N-phenylpropanamide, piperidine ring, phenethyl group
Molecular Formula	C ₁₇ H ₂₁ NS ₂ [6]	C ₂₂ H ₂₈ N ₂ O[4][5]
Aromatic System	Two Thiophene Rings	Two Phenyl Rings

Experimental Protocols

The structural elucidation of both Piperidylthiambutene and fentanyl is achieved through standard analytical chemistry techniques.

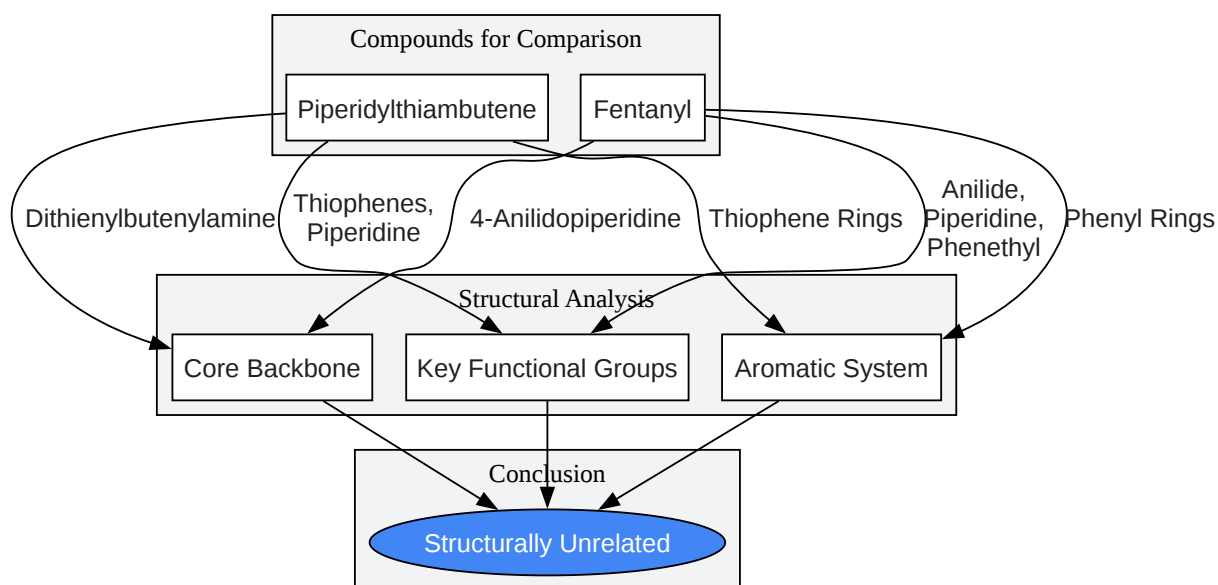
General Protocol for Structural Analysis:

- **Sample Preparation:** A pure standard of the analyte is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
- **Mass Spectrometry (MS):** The sample is introduced into a mass spectrometer to determine its molecular weight and fragmentation pattern. This provides the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of each hydrogen and carbon atom, respectively. This allows for the elucidation of the molecule's connectivity and stereochemistry.
- **X-ray Crystallography (for solid samples):** This technique can be used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Visualizing the Structural Dissimilarity

The following diagrams illustrate the distinct molecular structures of Piperidylthiambutene and fentanyl.

Caption: Chemical structure of Piperidylthiambutene.



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